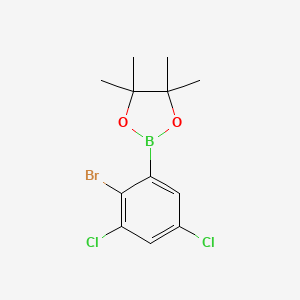

2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSJEFYRNNCYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743456 | |

| Record name | 2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-65-3 | |

| Record name | 2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with potential biological applications. Its structure includes a boron-containing dioxaborolane moiety which has been studied for various biological activities, particularly in medicinal chemistry and drug development.

- Chemical Formula : C12H14BBrCl2O2

- Molecular Weight : 351.86 g/mol

- CAS Number : 1256781-65-3

- Purity : Typically >95% .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and molecular targets. Notably, its structure allows it to participate in various chemical reactions that may influence biological pathways.

Potential Targets:

- Kinases : The compound has been evaluated for its inhibitory effects on kinases such as DYRK1A, which is implicated in neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects by scavenging free radicals and modulating oxidative stress responses .

Biological Activity Studies

Recent research has focused on the compound's efficacy as a DYRK1A inhibitor. In vitro assays demonstrated significant inhibition of DYRK1A activity at nanomolar concentrations. The results indicated that the compound could potentially be developed as a therapeutic agent for conditions associated with DYRK1A dysregulation.

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Alzheimer's Disease : A study investigated the role of DYRK1A in Alzheimer's pathology and explored the use of the compound as a therapeutic agent to mitigate cognitive decline associated with the disease. The results showed promising inhibitory activity against DYRK1A, suggesting a potential pathway for treatment .

- Cancer Research : Another study focused on the structural modifications of similar compounds to enhance their efficacy against cancerous cells. The findings suggested that derivatives of dioxaborolanes could be optimized for better selectivity and potency against various cancer cell lines .

Safety and Toxicity

The safety profile of this compound indicates moderate toxicity with specific hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as per GHS classifications . Proper handling and safety measures should be observed during experimental applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-63-1)

- Key Differences : Bromo and chloro substituents are at positions 3 and 5 instead of 2, 3, and 3.

- Impact : The altered substitution pattern reduces steric hindrance but may lower electrophilicity at the boron center. This compound shows 92% structural similarity to the target molecule .

- Applications : Suitable for cross-coupling reactions requiring meta-substituted aryl groups.

2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 635305-47-4)

- Key Differences : Lacks the 3-chloro substituent.

- Similarity score: 0.90 .

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-51-8)

Electron-Donating Substituents

2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences : Methyl (electron-donating) group at position 2.

- Impact : Increased electron density at the boron center reduces reactivity in cross-coupling. Reported yield: 26% in synthesis .

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Heteroaromatic and Aliphatic Analogues

2-(Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Key Differences : Fluorene replaces the phenyl ring.

- Impact : Extended conjugation enhances UV absorption, useful in optoelectronic materials. NMR δ 7.8–7.4 ppm (aromatic protons) .

(E)-2-(Oct-4-en-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves halogenation of the aryl ring followed by reaction with bis(pinacolato)diboron (B₂pin₂), a reagent widely used for introducing boronic ester groups . For example, bromination at the 2-position of a 3,5-dichlorophenyl substrate can be achieved using Br₂ or NBS (N-bromosuccinimide) under controlled conditions. Subsequent Miyaura borylation with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the target compound. Purification is often performed via column chromatography under inert atmosphere to prevent hydrolysis of the boronic ester .

Q. How is the purity and structural integrity of this compound verified?

Purity is assessed using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on H/C NMR to verify substituent positions and integration ratios, while B NMR is critical for confirming the boronic ester moiety (δ ~30 ppm). High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular ion peak. For crystallinity analysis, single-crystal X-ray diffraction (SCXRD) resolves steric effects from the tetramethyl dioxaborolane ring and halogen substituents .

Advanced Research Questions

Q. What strategies are employed to address conflicting spectroscopic data during characterization?

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from steric hindrance or dynamic effects. In such cases, variable-temperature NMR can clarify conformational exchange. SCXRD is definitive for resolving ambiguities in regiochemistry or stereochemistry . Computational tools like DFT (density functional theory) optimize molecular geometries and predict NMR chemical shifts, aiding in data reconciliation. For example, the bulky tetramethyl dioxaborolane group may cause anisotropic shielding effects, which DFT can model to match experimental observations .

Q. How can computational methods optimize reaction conditions for cross-coupling reactions involving this boronic ester?

ICReDD’s integrated computational-experimental framework uses quantum chemical calculations to predict reaction pathways and transition states. For Suzuki couplings, parameters like solvent polarity, base strength, and palladium catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) are screened computationally to minimize side reactions (e.g., protodeboronation). Machine learning models trained on existing datasets can prioritize conditions favoring high yields and regioselectivity, especially given the electron-withdrawing effects of Br and Cl substituents .

Q. What challenges arise in achieving regioselective functionalization of the aryl ring in this compound?

The 2-bromo-3,5-dichlorophenyl group presents steric and electronic challenges. The bromine atom at the 2-position directs electrophilic substitution to the 4-position, but competing pathways (e.g., C-Br bond cleavage) may occur under harsh conditions. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) can bypass steric hindrance from the dioxaborolane ring. Alternatively, transition-metal-catalyzed C-H activation (e.g., Pd/NBE systems) enables functionalization at meta positions, though competing halogen interactions require careful ligand design .

Q. How does the stability of this boronic ester vary under different storage and reaction conditions?

The compound is moisture-sensitive due to the hydrolytically labile B-O bonds. Stability studies using TGA (thermogravimetric analysis) show decomposition above 150°C. Storage under argon at -20°C in anhydrous solvents (e.g., THF, DMF) is recommended. In aqueous reaction media, buffered conditions (pH 7–9) and low temperatures (0–25°C) mitigate hydrolysis. LC-MS monitoring during reactions detects degradation products like boronic acids, necessitating inert atmosphere protocols .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions with this compound?

Contradictory catalytic yields may stem from variations in substrate ratios, catalyst loading, or solvent purity. Systematic DOE (design of experiments) using response surface methodology identifies critical factors. For example, excess boronic ester (1.5–2.0 equiv.) often improves yields, but residual moisture in solvents can deactivate the catalyst. Cross-referencing SCXRD data with computational models clarifies steric effects that may limit catalyst accessibility to the boron center .

Q. What analytical techniques differentiate between isomeric byproducts formed during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while F NMR (if fluorinated analogs are present) distinguishes para/meta isomers. 2D NMR techniques (e.g., NOESY) correlate spatial proximity of substituents. For example, NOE interactions between the dioxaborolane methyl groups and adjacent halogens confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.